molecular formula C10H15NO2 B3049228 4-[(dimethylamino)methyl]-2-methoxyphenol CAS No. 19861-69-9

4-[(dimethylamino)methyl]-2-methoxyphenol

Cat. No.: B3049228
CAS No.: 19861-69-9
M. Wt: 181.23 g/mol
InChI Key: CSCUIKCCBTYIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Dimethylamino)methyl]-2-methoxyphenol is an organic compound with the molecular formula C10H15NO2 It is a phenolic compound characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a methoxyphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(dimethylamino)methyl]-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with formaldehyde and dimethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-methoxyphenol, formaldehyde, dimethylamine.

    Reaction Conditions: The reaction can be conducted in the presence of an acid catalyst such as hydrochloric acid or a base catalyst like sodium hydroxide.

    Procedure: The reactants are mixed and heated to a specific temperature, usually around 60-80°C, for several hours. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

4-[(Dimethylamino)methyl]-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A hindered phenolic compound used as an antioxidant.

    4-Dimethylaminopyridine: A derivative of pyridine with similar nucleophilic properties.

    Methylamino- and dimethylaminoquinolines: Compounds with similar functional groups and reactivity.

Uniqueness

4-[(Dimethylamino)methyl]-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and dimethylamino groups enhance its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

19861-69-9

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-2-methoxyphenol

InChI

InChI=1S/C10H15NO2/c1-11(2)7-8-4-5-9(12)10(6-8)13-3/h4-6,12H,7H2,1-3H3

InChI Key

CSCUIKCCBTYIMH-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC(=C(C=C1)O)OC

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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